molecular formula C18H19ClN2O2S B267431 N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}-2-thiophenecarboxamide

N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}-2-thiophenecarboxamide

Cat. No. B267431
M. Wt: 362.9 g/mol
InChI Key: LASXUFYMOMPSGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}-2-thiophenecarboxamide, also known as CCT018159, is a small molecule inhibitor that has been studied extensively in the field of cancer research. It is a potent inhibitor of the protein kinase PAK4, which is known to play a role in tumor growth and metastasis.

Mechanism of Action

N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}-2-thiophenecarboxamide is a potent inhibitor of PAK4, which is a protein kinase that plays a role in tumor growth and metastasis. PAK4 is known to regulate cell migration, invasion, and survival, and its overexpression has been linked to poor prognosis in various types of cancer. By inhibiting PAK4, N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}-2-thiophenecarboxamide blocks these processes and leads to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and sensitize cancer cells to chemotherapy and radiation therapy. In addition, it has been shown to inhibit the phosphorylation of a number of downstream targets of PAK4, including AKT and ERK, which are known to play a role in tumor growth and survival.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}-2-thiophenecarboxamide in lab experiments is its potency and specificity. It is a highly potent inhibitor of PAK4, and its specificity for this target has been confirmed in a number of studies. In addition, it has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}-2-thiophenecarboxamide in lab experiments is its solubility. It is poorly soluble in water, which can make it difficult to administer in vivo.

Future Directions

There are a number of future directions for research on N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}-2-thiophenecarboxamide. One area of interest is the development of more potent and specific inhibitors of PAK4. In addition, there is a need for further studies to investigate the potential use of N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}-2-thiophenecarboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is a need for further studies to investigate the potential use of N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}-2-thiophenecarboxamide in other diseases, such as inflammatory diseases and neurodegenerative diseases.

Synthesis Methods

The synthesis of N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}-2-thiophenecarboxamide involves a series of chemical reactions that begin with the coupling of 4-chloro-3-nitrobenzoic acid with cyclohexylamine to form the corresponding amide. This amide is then reduced to the corresponding amine using hydrogen gas and palladium on carbon as a catalyst. The amine is then reacted with 2-thiophenecarboxylic acid to form the final product, N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}-2-thiophenecarboxamide.

Scientific Research Applications

N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been studied extensively for its potential use in cancer therapy. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, pancreatic, and lung cancer cells. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

Product Name

N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}-2-thiophenecarboxamide

Molecular Formula

C18H19ClN2O2S

Molecular Weight

362.9 g/mol

IUPAC Name

N-[4-chloro-3-(cyclohexylcarbamoyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H19ClN2O2S/c19-15-9-8-13(21-18(23)16-7-4-10-24-16)11-14(15)17(22)20-12-5-2-1-3-6-12/h4,7-12H,1-3,5-6H2,(H,20,22)(H,21,23)

InChI Key

LASXUFYMOMPSGM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CS3)Cl

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CS3)Cl

Origin of Product

United States

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